[4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride
Description
[4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a fluorine atom at the para position, a thiophen-2-yl group at the meta position, and a methanesulfonyl chloride (–SO₂Cl) functional group attached via a methylene bridge. This compound is likely utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives or heterocyclic systems. The thiophene moiety contributes electron-rich aromatic characteristics, while the fluorine atom may modulate the electronic properties of the aromatic ring, influencing reactivity in substitution or coupling reactions .
Properties
Molecular Formula |
C11H8ClFO2S2 |
|---|---|
Molecular Weight |
290.8 g/mol |
IUPAC Name |
(4-fluoro-3-thiophen-2-ylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H8ClFO2S2/c12-17(14,15)7-8-3-4-10(13)9(6-8)11-2-1-5-16-11/h1-6H,7H2 |
InChI Key |
BOZDTTSZICVRKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CC(=C2)CS(=O)(=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of [4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride typically involves the functionalization of the thiophene ring and subsequent sulfonylation. Industrial production methods often utilize catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can be involved in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille reactions.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products:
Substituted Thiophenes: Resulting from nucleophilic substitution.
Oxidized Derivatives: From oxidation reactions.
Coupled Products: From cross-coupling reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes and receptors .
Industry: The compound is used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of [4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride involves its ability to interact with various molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom and thiophene ring contribute to the compound’s electronic properties, influencing its reactivity and binding affinity .
Comparison with Similar Compounds
Research Findings and Implications
- Reactivity Trends : Sulfonyl chlorides with electron-withdrawing groups (e.g., –CF₃) exhibit faster reaction kinetics in nucleophilic substitutions compared to thiophene-substituted derivatives, which may require optimized conditions for similar transformations .
- Biological Relevance : The thiophene moiety’s electronic properties could enhance interactions with biological targets, making the target compound a valuable intermediate in drug discovery for diseases requiring aromatic stacking interactions .
Biological Activity
[4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride (CAS Number: 2090108-71-5) is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound features a fluorinated phenyl moiety and a thiophene ring, which may contribute to its pharmacological properties. The following sections will explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is CHClF OS. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its role as a sulfonamide. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to the cessation of bacterial growth.
Potential Antiviral Activity
Recent studies have indicated that compounds similar to this compound may exhibit antiviral properties against viruses such as SARS-CoV-2. For instance, structure-based optimization efforts targeting viral proteases have shown that modifications in the thiophene ring can enhance binding affinity and inhibitory activity against viral enzymes .
Antimicrobial Activity
In vitro studies have demonstrated that sulfonamide derivatives possess significant antibacterial activity. For example, compounds with similar structures have shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar properties .
Cytotoxicity Studies
A series of cytotoxicity assays were conducted on various cancer cell lines to evaluate the anticancer potential of related compounds. The results indicated that certain structural modifications could lead to enhanced cytotoxic effects, with IC50 values in the low micromolar range for some analogs. This suggests a promising avenue for further exploration in cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing [4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride?
The synthesis typically involves sulfonation of the corresponding methyl group using methanesulfonyl chloride (MsCl) under controlled conditions. Key steps include:
- Thiophene-functionalized precursor synthesis : Reacting 4-fluoro-3-bromophenyl derivatives with thiophen-2-ylboronic acid via Suzuki coupling to introduce the thiophene moiety .
- Sulfonation : Treating the intermediate with MsCl in the presence of a base (e.g., triethylamine) at low temperatures (-10°C to room temperature) to avoid side reactions .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise stoichiometric control of MsCl and inert reaction conditions .
Q. How should researchers characterize this compound’s purity and structural integrity?
Standard characterization methods include:
Q. What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (H330 hazard) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
- Waste Disposal : Hydrolyze with excess water under basic conditions before disposal to prevent environmental release .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
The sulfonyl chloride group acts as a strong electrophile. In reactions with amines or alcohols:
- Step 1 : Nucleophilic attack by the amine/alkoxide on the sulfur atom, forming a tetrahedral intermediate.
- Step 2 : Departure of the chloride ion, yielding the sulfonamide or sulfonate ester . Computational studies (e.g., DFT) can model transition states to predict regioselectivity, especially when steric hindrance from the thiophene or fluorine substituents affects reactivity .
Q. How does the thiophene moiety influence its biological interactions?
- Target Binding : The thiophene ring may engage in π-π stacking or hydrophobic interactions with enzyme active sites (e.g., kinases or proteases) .
- Metabolic Stability : Thiophene’s electron-rich structure could enhance resistance to oxidative degradation compared to phenyl analogs .
- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets like 5-HT7 receptors .
Q. What strategies resolve contradictions in reported biological activity data?
- Batch Variability : Ensure consistent purity (>95%) via HPLC and control reaction conditions to minimize byproducts .
- Assay Conditions : Standardize cell-based assays (e.g., pH, serum concentration) to reduce variability in IC50 values .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., [4-Fluorophenyl]methanesulfonyl chloride) to isolate the thiophene’s contribution .
Q. How can computational methods enhance its application in drug discovery?
- QSAR Modeling : Correlate electronic properties (e.g., Hammett σ values of fluorine/thiophene) with inhibitory activity .
- Molecular Docking : Simulate interactions with targets like COX-2 or β-lactamases to prioritize synthesis of derivatives .
- ADMET Prediction : Use tools like SwissADME to optimize logP and bioavailability while retaining potency .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
